Silanediol salicylate

Description

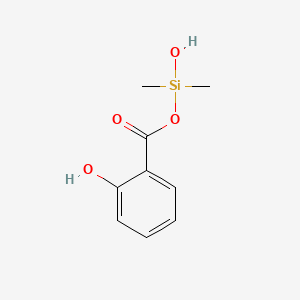

Structure

3D Structure

Properties

CAS No. |

187939-06-6 |

|---|---|

Molecular Formula |

C9H12O4Si |

Molecular Weight |

212.27 g/mol |

IUPAC Name |

[hydroxy(dimethyl)silyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3 |

InChI Key |

UYZLQWUFBLEIAJ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(O)OC(=O)C1=CC=CC=C1O |

Origin of Product |

United States |

Foundational & Exploratory

Silanediol Salicylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silanediol (B1258837) salicylate (B1505791) is a compound utilized in the cosmetic and dermatological fields, recognized for its anti-inflammatory, skin-conditioning, and potential anti-aging properties.[1][2][3] It is an organic derivative of silicon, specifically an ester of salicylic (B10762653) acid and a silanediol.[4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of silanediol salicylate, intended for a scientific audience.

Chemical Structure and Identification

This compound is structurally defined by a salicylate moiety ester-linked to a dimethylsilanediol (B41321) group.[4] The salicylate portion contributes to the anti-inflammatory effects, while the silanediol component is associated with skin regenerative properties.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate |

| CAS Number | 187939-06-6 |

| Molecular Formula | C₉H₁₂O₄Si |

| Molecular Weight | 212.27 g/mol |

| Synonyms | D.S.B. C, UNII-C054DF30K0 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to slightly pink/yellowish viscous liquid[2][3] |

| Solubility | Water-soluble[2] |

| pH (in solution) | 4.5 - 6.5[2] |

| Flash Point | > 100°C[6] |

| Density | Approximately 1 g/cm³[6] |

Synthesis and Characterization

Synthesis

The industrial synthesis of this compound generally involves the reaction of a salicylate precursor with a silanediol or its derivative.[3] This process is followed by a purification step to remove impurities and by-products.[3] While specific, detailed protocols for the synthesis of this compound are proprietary, a general conceptual workflow is presented below. The synthesis of related silyl (B83357) esters often involves the reaction of a silyl halide or alkoxide with the carboxylic acid or alcohol in the presence of a base or catalyst.

Caption: General workflow for the synthesis of this compound.

Characterization

The characterization of this compound would typically involve standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the arrangement of protons and carbon atoms, respectively. The spectra would be expected to show signals corresponding to the aromatic protons of the salicylate ring, the methyl groups attached to the silicon atom, and the hydroxyl protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups. Key absorptions would be expected for the O-H (hydroxyl), C=O (ester), and Si-O bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

While specific spectra for this compound are not publicly available, studies on similar salicylate esters provide reference data for the expected spectral features.[7]

Biological Activity and Mechanism of Action

This compound is reported to possess several biological activities beneficial for skin health, including anti-inflammatory, antioxidant, and regenerative effects.[2][5]

Anti-inflammatory and Soothing Effects

The salicylate moiety is a well-known non-steroidal anti-inflammatory drug (NSAID) that can inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. The anti-inflammatory properties of salicylates are also linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB, salicylates can reduce the expression of pro-inflammatory cytokines.

Skin Regeneration and Anti-Aging Properties

The silanediol component is believed to contribute to the regenerative properties of the molecule. Organic silicon compounds are known to play a role in the synthesis and organization of the extracellular matrix. This compound is reported to promote the growth of collagen and elastin (B1584352) fibers, which can enhance skin elasticity and reduce the appearance of fine lines and wrinkles.[2] It is also suggested to improve communication between keratinocytes and fibroblasts.[2]

References

- 1. ulprospector.com [ulprospector.com]

- 2. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]

- 3. This compound - Descrizione [tiiips.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. specialchem.com [specialchem.com]

- 6. biohope.com.cn [biohope.com.cn]

- 7. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]

Synthesis and Purification of Silanediol Salicylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and potential biological activities of silanediol (B1258837) salicylate (B1505791), an organosilicon compound with applications in cosmetics and potential for broader research. While specific, publicly documented laboratory-scale synthesis protocols are scarce, this document outlines a representative synthetic approach based on established principles of organic and organosilicon chemistry. It also details purification and characterization methods and explores the compound's known biological functions to support further research and development.

Introduction to Silanediol Salicylate

This compound is an organic compound that combines a salicylic (B10762653) acid moiety with a silanediol functional group.[1] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and keratolytic properties.[2][3][4][5] The incorporation of a silanediol group (-Si(OH)₂) can modulate the physicochemical properties of the parent molecule, potentially enhancing its stability, solubility, and biological activity.[1] Organosilicon compounds, including silanols, are of growing interest in medicinal chemistry for their potential to offer unique therapeutic advantages.[6][7] this compound is utilized in cosmetic formulations for its skin-conditioning and soothing effects and is reported to have anti-inflammatory and antioxidant properties, as well as the ability to promote collagen and elastin (B1584352) synthesis.[8][9][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₂O₄Si | --INVALID-LINK-- |

| Molecular Weight | 212.27 g/mol | --INVALID-LINK-- |

| Appearance | Reported as a viscous liquid, clear to light yellow | [8] |

| Solubility | Reported to be water-soluble | [8] |

Synthesis of this compound

A definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on general chemical principles and information from related patents and articles, two primary synthetic routes can be proposed:

-

Esterification of Salicylic Acid with a Silanediol Precursor: This involves the reaction of salicylic acid with a suitable dichlorodimethylsilane (B41323) followed by hydrolysis.

-

Hydrolysis of a Silyl (B83357) Ester Precursor: This route involves the synthesis of dimethylsilylsalicylate followed by its controlled hydrolysis to yield the desired this compound.

This guide will detail a representative experimental protocol based on the first approach, which is a common strategy for the formation of silyl esters.

Representative Experimental Protocol: Synthesis via Dichlorodimethylsilane

This proposed method involves a two-step process: the formation of a dichlorosilyl ester of salicylic acid, followed by its hydrolysis to the silanediol.

Step 1: Synthesis of Dichloro(dimethyl)silyl 2-hydroxybenzoate

-

Reaction Principle: Salicylic acid is reacted with an excess of dichlorodimethylsilane in the presence of a non-nucleophilic base to neutralize the HCl generated.

-

Reagents and Materials:

-

Salicylic Acid (99%)

-

Dichlorodimethylsilane (≥99%)

-

Triethylamine (B128534) (≥99%), distilled

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a dried, three-necked round-bottom flask under an inert atmosphere, add salicylic acid (1 equivalent).

-

Dissolve the salicylic acid in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.

-

In a separate dropping funnel, add dichlorodimethylsilane (1.2 equivalents) dissolved in anhydrous DCM.

-

Add the dichlorodimethylsilane solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichloro(dimethyl)silyl 2-hydroxybenzoate.

-

Step 2: Hydrolysis to this compound

-

Reaction Principle: The dichlorosilyl ester is carefully hydrolyzed to the corresponding silanediol. The pH of the hydrolysis medium is critical to prevent condensation of the silanediol. A patent for the preparation of dimethyl silanediol suggests using neutral water to avoid condensation.[11]

-

Reagents and Materials:

-

Crude Dichloro(dimethyl)silyl 2-hydroxybenzoate

-

Deionized water (pH adjusted to ~7.0)

-

Sodium Bicarbonate

-

Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve the crude product from Step 1 in acetone.

-

Cool the solution to 0 °C.

-

Slowly add a solution of deionized water containing a slight excess of sodium bicarbonate (to neutralize any residual HCl) dropwise with vigorous stirring.

-

Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Monitor the hydrolysis by TLC or ¹H NMR.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual solvents. Common purification techniques for silanols and related compounds include column chromatography and crystallization.[1]

Experimental Protocol: Purification by Column Chromatography

-

Principle: Flash column chromatography on silica (B1680970) gel can be used to separate this compound from less polar impurities.

-

Materials:

-

Silica gel (230-400 mesh)

-

Ethyl Acetate

-

Glass column

-

Fraction collector

-

-

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to obtain purified this compound.

-

Table 2: Summary of a Representative Synthesis and Purification of this compound

| Step | Key Parameters | Expected Outcome |

| Synthesis: Step 1 | Reaction of salicylic acid and dichlorodimethylsilane in DCM with triethylamine at 0 °C to room temperature. | Crude dichloro(dimethyl)silyl 2-hydroxybenzoate. |

| Synthesis: Step 2 | Hydrolysis of the dichlorosilyl ester in acetone/water with sodium bicarbonate at 0 °C to room temperature. | Crude this compound. |

| Purification | Flash column chromatography on silica gel with a hexane/ethyl acetate gradient. | Purified this compound. |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC. | Confirmation of structure and purity. |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show signals for the aromatic protons of the salicylate ring, the methyl protons on the silicon atom, and the hydroxyl protons of the silanediol and phenolic groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular formula of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier is a common setup for analyzing salicylic acid and its derivatives.[3][12][13]

Biological Activity and Signaling Pathways

This compound is reported to possess anti-inflammatory and antioxidant properties and to promote the synthesis of collagen and elastin.[8]

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory effects of salicylates are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3][4][5][14] Additionally, salicylates have been shown to modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[2][15][16][17] The antioxidant activity may involve the scavenging of reactive oxygen species.[14]

Promotion of Collagen Synthesis

The synthesis of collagen, a key component of the skin's extracellular matrix, is a complex process regulated by various signaling pathways. The transforming growth factor-beta (TGF-β) and phosphoinositide 3-kinase (PI3K)/Akt pathways are known to play significant roles in promoting collagen gene expression.[7][9] It is plausible that this compound may exert its pro-collagen effects through the modulation of these or related pathways.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of this compound for research purposes.

Conclusion

This compound is a promising compound with potential applications in dermatology and beyond. While a standardized synthesis protocol is not widely published, this guide provides a scientifically sound, representative method for its preparation and purification. The elucidation of its precise mechanisms of action through further research will be crucial for unlocking its full therapeutic potential. The provided experimental outlines and pathway diagrams serve as a foundation for researchers to design and conduct further investigations into this interesting organosilicon molecule.

References

- 1. rsc.org [rsc.org]

- 2. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. CN102408338A - Synthesis method of salicylate - Google Patents [patents.google.com]

- 5. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C9H12O4Si | CID 22616669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN104710314A - Preparation method of salicylate - Google Patents [patents.google.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Separation of Silanediol, diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lcms.cz [lcms.cz]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Silanediol Salicylate: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silanediol (B1258837) salicylate (B1505791) is a compound that combines the properties of organic silicon (silanol) and salicylic (B10762653) acid. This guide explores its potential in vitro mechanisms of action, drawing upon evidence from studies on silanols and salicylates to elucidate its effects on skin cells. The primary activities of silanediol salicylate are centered around extracellular matrix (ECM) remodeling, anti-inflammatory effects, potential inhibition of matrix metalloproteinases (MMPs), and antioxidant activity. Due to a lack of publicly available data specifically on this compound, this paper synthesizes information from related compounds to propose its mechanistic pathways.

Introduction

This compound is a cosmetic ingredient valued for its purported anti-aging and skin-soothing properties[1][2]. It is an ester of salicylic acid and a silanetriol, theoretically allowing for a dual action on the skin. The silanol (B1196071) moiety is suggested to play a role in dermal restructuring by stimulating the synthesis of crucial extracellular matrix components, while the salicylate portion is well-known for its anti-inflammatory properties[3][4]. This technical guide provides a detailed overview of the plausible in vitro mechanisms of action, supported by experimental protocols and pathway diagrams.

Core Mechanisms of Action

Extracellular Matrix (ECM) Remodeling

The silanol component of this compound is believed to contribute to the structural integrity of the dermis by stimulating fibroblasts to produce collagen and elastin (B1584352), key proteins for skin elasticity and firmness.

Supporting Evidence: An in vitro study on RRS® Silisorg, a dermal implant containing monomethylsilanol mannuronate, demonstrated a significant increase in the gene expression of key ECM components in human skin fibroblasts[3]. At a concentration of 1 mg/mL, the product led to a 4.7-fold increase in collagen type I gene expression and a 2.5-fold increase in elastin gene expression after 48 hours[3]. Another study involving the injection of salicylate silanol also suggested an increased density of collagen and elastic fibers in the dermis[5]. While this data is not for this compound specifically, it provides strong evidence for the role of silanols in promoting ECM synthesis.

Quantitative Data on ECM Gene Expression by a Silanol-Containing Product:

| Gene | Fold Increase in Expression (1 mg/mL RRS® Silisorg) | Time Point | Cell Type |

| Collagen Type I | 4.7 | 48 hours | Human Skin Fibroblasts |

| Elastin | 2.5 | 48 hours | Human Skin Fibroblasts |

| Hyaluronan Synthase 2 (HAS2) | 25 | 24 hours | Human Skin Fibroblasts |

| Data from a study on RRS® Silisorg, a product containing monomethylsilanol mannuronate and resveratrol[3]. |

Proposed Signaling Pathway for ECM Remodeling:

Anti-Inflammatory Action

The salicylate component of this compound is expected to exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins[4][6]. Salicylates have been shown to inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation[7][8]. Additionally, salicylates may modulate the activity of the transcription factor NF-κB and the MAPK signaling pathway, both of which are central to the inflammatory response[7][9].

Supporting Evidence: Studies on sodium salicylate have demonstrated its ability to inhibit COX-2 activity and suppress the transcription of the COX-2 gene[7][8]. One study reported an IC50 value of approximately 5 µg/mL for the inhibition of prostaglandin (B15479496) E2 release by sodium salicylate in human A549 cells[8]. Furthermore, salicylates have been shown to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression[10]. The inhibition of lipoxygenase (LOX), another enzyme involved in inflammatory pathways, by salicylate-rich plant extracts has also been reported[11].

Quantitative Data on COX-2 Inhibition by Sodium Salicylate:

| Compound | IC50 | Assay | Cell Type |

| Sodium Salicylate | ~5 µg/mL | Prostaglandin E2 Release | Human A549 Cells |

| Sodium Salicylate | ~5 x 10⁻⁶ M | PGE₂ Synthesis | Human Foreskin Fibroblasts |

| Data from studies on sodium salicylate, not this compound[8][12]. |

Proposed Signaling Pathways for Anti-Inflammatory Action:

References

- 1. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 2. med.upenn.edu [med.upenn.edu]

- 3. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Orthosilicic acid, Si(OH)4, stimulates osteoblast differentiation in vitro by upregulating miR-146a to antagonize NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Syringaresinol Inhibits UVA-Induced MMP-1 Expression by Suppression of MAPK/AP-1 Signaling in HaCaT Keratinocytes and Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. exsymol.com [exsymol.com]

- 8. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Frontiers | The Complexity of the ERK/MAP-Kinase Pathway and the Treatment of Melanoma Skin Cancer [frontiersin.org]

- 12. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Biological Activity of Organosilicon Salicylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of organosilicon chemistry with the well-established pharmacology of salicylates presents a compelling, yet underexplored, avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the prospective biological activities of organosilicon salicylates. While direct literature on this specific class of compounds is nascent, this document, by integrating established principles, delineates potential synthetic strategies, hypothesizes mechanisms of action, and furnishes detailed experimental protocols for their evaluation. The introduction of an organosilicon moiety to a salicylate (B1505791) scaffold is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby potentially enhancing its anti-inflammatory, anticancer, and antimicrobial activities. This guide is intended to serve as a foundational resource to catalyze further research and development in this promising area of medicinal chemistry.

Introduction: The Rationale for Organosilicon Salicylates

Salicylates, with salicylic (B10762653) acid as the parent compound, are a cornerstone of pharmacology, renowned for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and more recently discovered anticancer and antimicrobial effects.[1][2] Their mechanisms of action are multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[3][4]

Organosilicon compounds, on the other hand, have emerged as valuable tools in drug design and discovery.[5] The replacement of a carbon atom with silicon can profoundly alter a molecule's properties, often leading to improved potency, selectivity, and pharmacokinetic profiles.[5] Key advantages of introducing silicon into a drug candidate include:

-

Enhanced Lipophilicity: The larger atomic radius and lower electronegativity of silicon compared to carbon can increase a molecule's lipophilicity, potentially improving its ability to cross biological membranes.

-

Modified Metabolic Stability: The Si-C bond is generally more stable to metabolic degradation than a C-C bond, which can lead to a longer half-life in vivo.

-

Altered Conformation and Binding: The different bond lengths and angles of silicon can alter the overall shape of a molecule, potentially leading to novel interactions with biological targets.

The strategic combination of a salicylate pharmacophore with an organosilicon moiety, therefore, represents a logical and promising strategy for the development of next-generation therapeutics with potentially superior efficacy and safety profiles.

Proposed Synthesis of Organosilicon Salicylates

The synthesis of organosilicon salicylates can be approached through the silylation of the hydroxyl and/or carboxylic acid functional groups of salicylic acid. The choice of silylating agent and reaction conditions will determine the nature of the resulting organosilicon salicylate.

Synthesis of Silyl (B83357) Ethers of Salicylic Acid

The phenolic hydroxyl group of salicylic acid can be converted to a silyl ether using a variety of silylating agents, such as silyl chlorides (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine (B128534), imidazole).

Experimental Protocol: Synthesis of a Trimethylsilyl Ether of Salicylic Acid

-

Materials: Salicylic acid, trimethylsilyl chloride (TMSCl), triethylamine (TEA), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve salicylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add TEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add TMSCl (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude trimethylsilyl ether of salicylic acid.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Synthesis of Silyl Esters of Salicylic Acid

The carboxylic acid group of salicylic acid can be esterified with a silyl alcohol or by reaction with a silylating agent that targets carboxylic acids.

Experimental Protocol: Synthesis of a Triethylsilyl Ester of Salicylic Acid

-

Materials: Salicylic acid, triethylsilane (Et3SiH), a suitable catalyst (e.g., a rhodium or platinum complex), anhydrous toluene.

-

Procedure:

-

To a solution of salicylic acid (1 equivalent) in anhydrous toluene, add the catalyst (e.g., 0.1 mol% Wilkinson's catalyst).

-

Add triethylsilane (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting triethylsilyl ester of salicylic acid by vacuum distillation or column chromatography.

-

Caption: Proposed synthetic routes to organosilicon salicylates.

Potential Biological Activities and Mechanisms of Action

The incorporation of an organosilicon moiety is hypothesized to modulate the known biological activities of salicylates.

Anti-Inflammatory Activity

Known Mechanism of Salicylates: Salicylates exert their anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923).[3] They also inhibit the activation of the transcription factor NF-κB, a central regulator of the inflammatory response.[4]

Hypothesized Effect of Organosilicon Moiety: Increased lipophilicity of organosilicon salicylates could enhance their penetration into inflamed tissues and cells, leading to higher local concentrations and potentially more potent inhibition of COX enzymes and NF-κB signaling.

Caption: Inhibition of the NF-κB signaling pathway by salicylates.

Anticancer Activity

Known Mechanism of Salicylates: Salicylates have demonstrated anticancer activity through various mechanisms, including induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways such as MAPK.[2][6]

Hypothesized Effect of Organosilicon Moiety: The enhanced cellular uptake of organosilicon salicylates could lead to more effective induction of apoptosis in cancer cells. The altered molecular shape might also result in novel interactions with protein kinases in the MAPK pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Antimicrobial Activity

Known Mechanism of Salicylates: Salicylic acid possesses antibacterial and antifungal properties, although the exact mechanisms are not fully elucidated. It is thought to disrupt microbial cell membranes and interfere with nutrient uptake.[7]

Hypothesized Effect of Organosilicon Moiety: The increased lipophilicity of organosilicon salicylates could significantly enhance their ability to disrupt the lipid-rich cell membranes of bacteria and fungi, leading to improved antimicrobial potency.

Experimental Protocols for Biological Evaluation

A systematic evaluation of the biological activities of novel organosilicon salicylates is crucial. The following protocols provide a framework for in vitro and in vivo testing.

In Vitro Assays

4.1.1. Anti-inflammatory Assays

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Principle: Measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

-

Protocol:

-

Prepare reaction mixtures containing the COX enzyme, heme, and a fluorescent or colorimetric substrate in a 96-well plate.

-

Add various concentrations of the organosilicon salicylate or a control inhibitor (e.g., indomethacin).

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the IC50 value (the concentration of compound that causes 50% inhibition).[8][9]

-

-

-

NF-κB Reporter Assay:

-

Principle: Utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

Protocol:

-

Culture the reporter cell line (e.g., HEK293-NF-κB-luc) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the organosilicon salicylate.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

Determine the effect of the compound on NF-κB activation.

-

-

4.1.2. Anticancer Assays

-

MTT Cell Viability Assay:

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the organosilicon salicylate for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 value.[10]

-

-

-

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

-

Principle: Differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (Annexin V staining) and membrane integrity (propidium iodide staining).

-

Protocol:

-

Treat cancer cells with the organosilicon salicylate for a specified time.

-

Harvest the cells and wash with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells.

-

-

Caption: Induction of the intrinsic apoptosis pathway.

4.1.3. Antimicrobial Assays

-

Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

-

Principle: Determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare serial twofold dilutions of the organosilicon salicylate in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC by visual inspection for turbidity.[6]

-

-

In Vivo Models

4.2.1. Anti-inflammatory Model

-

Carrageenan-Induced Paw Edema in Rodents:

-

Principle: A widely used model of acute inflammation.

-

Protocol:

-

Administer the organosilicon salicylate or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.

-

After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the control group.[1]

-

-

4.2.2. Anticancer Model

-

Xenograft Tumor Model in Immunocompromised Mice:

-

Principle: Evaluates the ability of a compound to inhibit the growth of human tumors in a living organism.

-

Protocol:

-

Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the organosilicon salicylate or vehicle daily.

-

Measure tumor volume regularly with calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[11]

-

-

4.2.3. Antimicrobial Model

-

Murine Thigh Infection Model:

-

Principle: Assesses the efficacy of an antimicrobial agent in reducing bacterial burden in a localized infection.

-

Protocol:

-

Induce neutropenia in mice with cyclophosphamide.

-

Inject a standardized inoculum of bacteria (e.g., S. aureus) into the thigh muscle.

-

Administer the organosilicon salicylate at various doses and time points.

-

After 24 hours, euthanize the mice, homogenize the thigh tissue, and determine the number of colony-forming units (CFUs).

-

Compare the bacterial load in treated versus untreated animals.[12]

-

-

Caption: A logical workflow for the biological evaluation of organosilicon salicylates.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for a novel organosilicon salicylate (OSS-001) compared to salicylic acid. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity (IC50 values in µM)

| Compound | COX-1 Inhibition | COX-2 Inhibition | NF-κB Inhibition | MCF-7 Cytotoxicity | A549 Cytotoxicity |

| Salicylic Acid | >1000 | 250 | 500 | 800 | 950 |

| OSS-001 | 500 | 120 | 200 | 350 | 450 |

Table 2: In Vitro Antimicrobial Activity (MIC values in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| Salicylic Acid | 128 | 256 | 512 |

| OSS-001 | 32 | 64 | 128 |

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Treatment (Dose) | % Inhibition of Edema at 3h |

| Vehicle Control | 0 |

| Salicylic Acid (100 mg/kg) | 35 |

| OSS-001 (100 mg/kg) | 60 |

Conclusion and Future Directions

The exploration of organosilicon salicylates represents a promising frontier in medicinal chemistry. The hypothetical frameworks for synthesis, biological activity, and experimental evaluation presented in this guide are intended to provide a robust starting point for researchers in this field. Future work should focus on the systematic synthesis and screening of a library of organosilicon salicylates with diverse silyl substituents to establish structure-activity relationships. Furthermore, detailed pharmacokinetic and toxicological studies will be essential to validate the therapeutic potential of these novel compounds. The insights gained from such research could lead to the development of new drugs with improved efficacy and safety for a range of inflammatory, oncologic, and infectious diseases.

References

- 1. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. criver.com [criver.com]

- 4. researchgate.net [researchgate.net]

- 5. In vivo models of infection | AVRAHAM LAB [weizmann.ac.il]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalajrb.com [journalajrb.com]

- 8. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. imquestbio.com [imquestbio.com]

Silanediol salicylate CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Silanediol (B1258837) Salicylate (B1505791), detailing its chemical properties, proposed mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a core resource for professionals in research, development, and formulation science.

Chemical Identity and Properties

Silanediol Salicylate is an organosilicon compound that functions as an ester of salicylic (B10762653) acid. It is primarily utilized in the cosmetics and personal care industry as a skin conditioning agent and emollient.[1][2][3] The incorporation of the silanediol moiety is intended to modulate the properties of salicylic acid, potentially enhancing its delivery, bioavailability, or formulation compatibility.

Chemical Data Summary

The fundamental chemical and physical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 187939-06-6 | [4][5][6][7][8] |

| Molecular Formula | C₉H₁₂O₄Si | [4][5] |

| Molecular Weight | 212.27 g/mol | [1][4] |

| IUPAC Name | [hydroxy(dimethyl)silyl] 2-hydroxybenzoate | [1] |

| Synonyms | 2-Hydroxybenzoic acid, dihydroxysilyl ester; Benzoic acid, 2-((hydroxydimethylsilyl)oxy)-; D.S.B. C | [1][4][8] |

| Appearance | Clear, colorless to slightly pink or light yellow viscous liquid | [5][9] |

| Solubility | Water-soluble | [4][5] |

| Stability | Stable, but can be easily hydrolyzed. Heat may initiate polymerization. | [4] |

Functional Profile

In cosmetic and dermatological formulations, this compound is valued for a range of properties attributed to its hybrid structure, combining the benefits of a salicylate with an organosilicon.

| Functional Property | Description | Source(s) |

| Skin Conditioning | Acts as an emollient, making the skin smooth and supple, and helps maintain skin in good condition. | [2][10] |

| Anti-inflammatory | The salicylate moiety provides anti-inflammatory effects, helping to soothe the skin and reduce redness and irritation. | [5][9] |

| Antioxidant | Exhibits antioxidant properties, protecting the skin from damage caused by free radicals. | [5] |

| Collagen & Elastin (B1584352) | Purported to stimulate the growth of collagen and elastin fibers, making it useful in anti-aging formulations. | [5] |

| Film-Forming | Possesses film-forming capabilities, which can aid in creating a protective barrier on the skin. | [4] |

Mechanism of Action: Salicylate Anti-Inflammatory Pathway

The primary pharmacological activity of this compound is derived from its salicylate component. Salicylates are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12][13] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[11][13][14]

Additionally, salicylates can modulate inflammatory responses by inhibiting the activation of the transcription factor NF-κB (nuclear factor-kappa B), which plays a central role in regulating the expression of pro-inflammatory genes.[5][15]

Signaling Pathway Diagram

The following diagram illustrates the established anti-inflammatory signaling pathway of salicylates.

References

- 1. Sodium salicylate modulates inflammatory responses through AMP‐activated protein kinase activation in LPS‐stimulated THP‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Aspirin - Wikipedia [en.wikipedia.org]

- 4. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 6. Aspirin and other cyclooxygenase inhibitors: new therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survey of organosilicone compounds, including cyclic and linear siloxanes, in personal-care and household products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemconnections.org [chemconnections.org]

- 13. The Application of Organosilicon in Cosmetics: Key to Performance Enhancement and Functional Innovation-IOTA [siliconesoftener.net]

- 14. asean.org [asean.org]

- 15. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the In Vitro Metabolism of Salicylates

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the in vitro metabolism of Silanediol (B1258837) Salicylate (B1505791) . This suggests that the compound may be a novel chemical entity with limited to no publicly available research. Therefore, this guide focuses on the well-documented in vitro metabolism of the broader class of salicylates, with a primary focus on salicylic (B10762653) acid and its esters. The metabolic pathways and experimental methodologies described herein provide a foundational framework that would be applicable to the investigation of a novel salicylate derivative such as silanediol salicylate.

Introduction to Salicylate Metabolism

Salicylates are a class of compounds derived from salicylic acid. They are widely used as analgesics, anti-inflammatory agents, and in topical formulations. The metabolic fate of salicylates is a critical determinant of their therapeutic efficacy and safety profile. In vitro metabolism studies are essential for elucidating the metabolic pathways, identifying the enzymes responsible, and predicting the pharmacokinetic behavior of these compounds in humans.

The primary routes of metabolism for salicylate esters involve hydrolysis to the parent compound, salicylic acid, followed by phase II conjugation reactions. The major metabolites of salicylic acid are its acyl and phenolic glucuronide conjugates.[1]

Primary Metabolic Pathways

The in vitro metabolism of salicylates is predominantly characterized by two key enzymatic processes:

-

Hydrolysis: Salicylate esters are typically hydrolyzed by various esterases present in tissues like the liver and skin to yield salicylic acid.

-

Glucuronidation: Salicylic acid undergoes conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of more water-soluble metabolites that can be readily excreted. Two main glucuronide conjugates are formed:

-

Salicyl Phenolic Glucuronide

-

Salicyl Acyl Glucuronide

-

The formation of these glucuronide conjugates reduces the amount of pharmacologically active salicylic acid.[1]

Signaling and Metabolic Pathway Diagram

Caption: Metabolic pathway of a hypothetical salicylate ester.

Quantitative Data on Salicylate Metabolism

The following table summarizes the key enzymes involved in the glucuronidation of salicylic acid. A study using heterologously expressed enzymes and pooled human liver microsomes (HLMs) identified several UGT isoforms responsible for this metabolic conversion.[1]

| Enzyme Family | Specific Isoforms Involved | Primary Metabolites Formed | Notes |

| UGT | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7 | Salicylic Acid Phenolic Glucuronide, Salicylic Acid Acyl Glucuronide | All tested UGTs, with the exception of 1A4, 2B15, and 2B17, were found to catalyze both phenolic and acyl glucuronidation of salicylic acid.[1] UGT2B7 is suggested as a likely catalyst for acyl glucuronidation.[1] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to assess the metabolic stability and metabolite identification of a salicylate compound.

Objective: To determine the rate of metabolism and identify the major metabolites of a test salicylate.

Materials:

-

Test salicylate compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

UDP-glucuronic acid (UDPGA)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of the test salicylate in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

For glucuronidation assays, include UDPGA in the incubation mixture.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add the test salicylate to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of the test compound should be carefully chosen based on its expected therapeutic range and solubility.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This stops the enzymatic activity and precipitates the proteins.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean vial for analysis by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Experimental Workflow Diagram

References

Silanediol Salicylate: A Technical Whitepaper on its Anti-inflammatory and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanediol (B1258837) salicylate (B1505791), a compound integrating an organosilicon (silanediol) moiety with a salicylate active group, is emerging as a significant ingredient in therapeutic and cosmececeutical formulations. This technical guide delves into the core anti-inflammatory and antioxidant properties of silanediol salicylate. By leveraging the well-documented mechanisms of salicylates and the unique properties of organosilicon compounds, this paper provides a comprehensive overview of its biological activities. This document outlines the putative mechanisms of action, including the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and its role as a potent antioxidant. Detailed experimental protocols for evaluating these properties are provided, alongside a structured presentation of expected quantitative data and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Inflammation and oxidative stress are interconnected pathological processes that underpin a multitude of acute and chronic diseases, as well as the intrinsic and extrinsic aging of the skin. Salicylates have a long-standing history in medicine for their anti-inflammatory effects.[1][2] this compound is a derivative of salicylic (B10762653) acid, valued for its anti-inflammatory, soothing, and antioxidant properties, particularly in cosmetic and dermatological applications.[1][3] This compound is synthesized through the hydrolysis of dimethylsilylsalicylate and combines the therapeutic benefits of salicylic acid with the skin-conditioning and regenerative properties attributed to silanols (organic silicon compounds).[1][4] The silanol (B1196071) component is thought to enhance the bioavailability and stability of the salicylate moiety, potentially leading to improved efficacy and reduced irritation. This whitepaper aims to provide a detailed technical overview of the anti-inflammatory and antioxidant properties of this compound for researchers and professionals in drug development.

Anti-inflammatory Properties of this compound

The anti-inflammatory effects of this compound are primarily attributed to the salicylate component, which is known to modulate key signaling pathways involved in the inflammatory cascade. Furthermore, the silicon moiety may contribute to these effects, as silicon, in the form of sodium metasilicate, has been shown to suppress the production of inflammatory cytokines and mediators.

Putative Mechanisms of Action

2.1.1. Inhibition of Pro-inflammatory Cytokine Production

This compound is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[5] This inhibition is crucial in mitigating the inflammatory response. The salicylate component can interfere with the signaling pathways that lead to the transcription of these cytokine genes.

2.1.2. Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[6]

2.1.3. Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) signaling cascades are also key players in the inflammatory process. Pathways involving ERK, JNK, and p38 MAPKs are activated by various inflammatory stimuli and lead to the activation of transcription factors that regulate the expression of inflammatory genes. Salicylates can alter MAPK signaling, contributing to their anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

| Assay Type | Target | Expected Outcome for this compound | Reference Compound |

| Cytokine Inhibition Assay (LPS-stimulated macrophages) | TNF-α, IL-6, IL-1β | Dose-dependent reduction in cytokine secretion | Dexamethasone |

| COX-2 Inhibition Assay | Cyclooxygenase-2 Activity | Inhibition of PGE2 production | Ibuprofen |

| NF-κB Reporter Assay | NF-κB Transcriptional Activity | Reduced luciferase activity | Bay 11-7082 (NF-κB inhibitor) |

| Western Blot for p-p65 | NF-κB Nuclear Translocation | Decreased levels of phosphorylated p65 in the nucleus | - |

| Western Blot for p-p38/p-JNK | MAPK Pathway Activation | Decreased levels of phosphorylated p38 and JNK | SB203580 (p38 inhibitor), SP600125 (JNK inhibitor) |

Antioxidant Properties of this compound

This compound is described as a powerful hydrophilic free radical scavenger.[7] Its antioxidant properties are crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key factor in cellular aging and various pathologies.

Putative Mechanisms of Action

3.1.1. Free Radical Scavenging

The primary antioxidant mechanism of this compound is believed to be its ability to directly scavenge free radicals. The phenolic structure of the salicylate moiety can donate a hydrogen atom to neutralize reactive oxygen species, thereby preventing them from damaging cellular components like lipids, proteins, and DNA.

3.1.2. Metal Ion Chelation

Transition metal ions, such as iron and copper, can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The salicylate component of this compound may chelate these metal ions, rendering them inactive and thus preventing the generation of ROS.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound can be quantified using various in-vitro assays. The following table presents the expected data formats from these assays.

| Assay Type | Principle | Expected Outcome for this compound | Reference Compound |

| DPPH Radical Scavenging Assay | Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. | Dose-dependent increase in scavenging activity (IC50 value) | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging Assay | Measures the ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Dose-dependent increase in scavenging activity (IC50 value) | Ascorbic Acid, Trolox |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the inhibition of peroxyl radical-induced oxidation. | Higher ORAC value indicates greater antioxidant capacity. | Trolox |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory and antioxidant properties of this compound.

Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment Human keratinocytes (HaCaT) or murine macrophages (RAW 264.7) are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or TNF-α for a further duration (e.g., 24 hours).

4.1.2. Cytokine Quantification (ELISA) The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4.1.3. NF-κB Activation Assay (Western Blot) Following cell treatment, nuclear and cytoplasmic extracts are prepared. The levels of the NF-κB p65 subunit in each fraction are determined by Western blotting using an antibody specific for p65. Phosphorylation of p65 can also be assessed using a phospho-specific antibody.

4.1.4. MAPK Activation Assay (Western Blot) Whole-cell lysates are prepared after treatment. The activation of MAPK pathways is assessed by Western blotting using antibodies specific for the phosphorylated forms of p38, JNK, and ERK.

Antioxidant Assays

4.2.1. DPPH Radical Scavenging Assay A solution of DPPH in methanol (B129727) is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

4.2.2. ABTS Radical Scavenging Assay The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The ABTS•+ solution is diluted to a specific absorbance at 734 nm. Various concentrations of this compound are added to the ABTS•+ solution, and the absorbance is measured after a set incubation time. The percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Putative anti-inflammatory signaling pathways modulated by this compound.

Caption: General experimental workflow for in-vitro antioxidant assays (DPPH/ABTS).

Conclusion

This compound represents a promising multifunctional ingredient with significant anti-inflammatory and antioxidant potential. Its dual nature, combining the established therapeutic effects of salicylates with the beneficial properties of an organosilicon moiety, makes it a compelling candidate for further research and development in both pharmaceutical and cosmeceutical fields. The mechanisms of action likely involve the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, and the effective scavenging of free radicals. The experimental protocols detailed in this whitepaper provide a robust framework for the quantitative evaluation of these properties. Further research is warranted to elucidate the precise quantitative efficacy of this compound and to explore its full therapeutic potential.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. This compound SP2-BERI PHARMA CO., LTD. [en.zhberi.com]

- 4. ewg.org [ewg.org]

- 5. cosmetic-labs.com [cosmetic-labs.com]

- 6. Salicylate-Based Ionic Liquids as Innovative Ingredients in Dermal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

The Influence of Silanediol Salicylate on Dermal Integrity: A Technical Examination of Collagen and Elastin Synthesis

For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the effects of silanediol (B1258837) salicylate (B1505791) on the synthesis of collagen and elastin (B1584352), two critical proteins for maintaining the structural integrity and elasticity of the skin. Drawing upon available in-vivo and in-vitro research, this document provides a detailed overview of the compound's mechanism of action, quantitative effects on protein and gene expression, and the experimental protocols utilized in its evaluation.

Core Findings on Extracellular Matrix Enhancement

Silanediol salicylate, a compound that combines the benefits of organic silicon and salicylic (B10762653) acid, has demonstrated a positive influence on the dermal extracellular matrix. A pilot in-vivo study involving the injection of a 0.1% salicylate silanol (B1196071) solution into the forearm of healthy female volunteers revealed a statistically significant increase in the density of both collagen and elastic fibers. While the study did not quantify the precise percentage of this increase, histological analysis of skin biopsies confirmed a denser and more organized dermal fiber architecture.

Further supporting these findings, an in-vitro study on a silanol-based product, RRS® Silisorg, which contains a derivative of this compound, has provided quantitative data on gene expression in human skin fibroblasts. The study reported a notable upregulation of key extracellular matrix genes.

Quantitative Data Summary

| Gene | Fold Increase in Expression | Cell Type | Duration of Exposure |

| COL1A1 (Collagen Type I Alpha 1) | 4.7 | Human Skin Fibroblasts | 48 hours |

| ELN (Elastin) | 2.5 | Human Skin Fibroblasts | 48 hours |

This data is derived from an in-vitro study on a commercial product containing a silanol derivative and resveratrol. The exact concentration of the active silanol component was not specified.

Postulated Mechanism of Action and Signaling Pathways

The observed effects of this compound on collagen and elastin synthesis are likely attributable to the synergistic action of its two main components: the silanol group and the salicylate moiety.

Organic silicon , in the form of silanols, is recognized as an essential trace element for the proper functioning of connective tissue. It is believed to play a crucial role in the enzymatic processes involved in the cross-linking of collagen and elastin fibers, thereby contributing to their strength and stability.

Salicylic acid and its derivatives have been shown to influence various cellular signaling pathways. While the precise signaling cascade activated by this compound is yet to be fully elucidated, the Transforming Growth Factor-beta (TGF-β) pathway is a primary candidate. The TGF-β/Smad signaling cascade is a well-established regulator of extracellular matrix protein synthesis, including collagen. It is plausible that the salicylate component of the molecule modulates this pathway in dermal fibroblasts, leading to the observed increase in collagen gene expression.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed TGF-β/Smad signaling pathway activated by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the effects of this compound, this section outlines the methodologies for key experiments.

In-Vitro Study: Gene Expression Analysis in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on the gene expression of collagen (COL1A1) and elastin (ELN) in human dermal fibroblasts.

Workflow Diagram:

Caption: Workflow for analyzing gene expression in fibroblasts.

Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Once the cells reach 80% confluency, the culture medium is replaced with a medium containing various concentrations of this compound (e.g., 0.01%, 0.1%, 1%). A vehicle control (the solvent used to dissolve this compound) is also included. Cells are incubated for a predetermined time course (e.g., 24, 48, 72 hours).

-

RNA Extraction: Total RNA is extracted from the fibroblasts using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with specific primers for COL1A1, ELN, and one or more housekeeping genes (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

In-Vivo Study: Histological Analysis of Skin Biopsies

Objective: To qualitatively and quantitatively assess the changes in collagen and elastin fiber density and organization in human skin following treatment with this compound.

Workflow Diagram:

Caption: Workflow for histological analysis of skin biopsies.

Methodology:

-

Subject Treatment: A cohort of healthy volunteers receives treatment with this compound. In the pilot study, this involved ten weekly intradermal injections of a 0.1% solution in the forearm. A contralateral limb can serve as an untreated control.

-

Biopsy Collection: After the treatment period, 4-mm punch biopsies are collected from both the treated and control sites under local anesthesia.

-

Tissue Processing: The biopsy samples are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax. Thin sections (e.g., 5 µm) are cut using a microtome.

-

Histological Staining:

-

Masson's Trichrome Stain: To visualize and quantify collagen fibers (which stain blue).

-

Verhoeff-Van Gieson Stain: To visualize and quantify elastic fibers (which stain black).

-

-

Microscopic Examination: The stained sections are examined under a light microscope, and digital images are captured at a standardized magnification.

-

Quantitative Image Analysis: Image analysis software (e.g., ImageJ) is used to quantify the area occupied by collagen and elastic fibers relative to the total dermal area. This provides a quantitative measure of fiber density. The organization and morphology of the fibers can also be qualitatively assessed.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising compound for stimulating the synthesis of collagen and elastin in the skin. The in-vivo and in-vitro data, although preliminary, point towards its potential as an active ingredient in dermatological and cosmetic formulations aimed at improving skin firmness and elasticity.

Future research should focus on:

-

Conducting dose-response and time-course studies to determine the optimal concentration and application frequency of this compound for maximizing collagen and elastin synthesis.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound, with a particular focus on the TGF-β/Smad cascade.

-

Performing larger-scale, placebo-controlled clinical trials to definitively establish the efficacy and safety of topical formulations containing this compound for improving the signs of skin aging.

This technical guide provides a foundational understanding of the effects of this compound on collagen and elastin synthesis. It is intended to serve as a valuable resource for scientists and researchers in the fields of dermatology, cosmetology, and drug development, and to encourage further investigation into the therapeutic potential of this intriguing compound.

Silanediol Salicylate and Its Putative Role in Intercellular Communication: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth, peer-reviewed research specifically investigating the role of silanediol (B1258837) salicylate (B1505791) in intercellular communication. The majority of available information is derived from cosmetic ingredient databases and commercial product descriptions. Consequently, this technical guide will address the known applications of silanediol salicylate and extrapolate its potential biological roles by examining the well-documented activities of its constituent moieties: salicylate and silanol (B1196071) (organic silicon). This paper will clearly distinguish between established scientific evidence for the components and the largely unsubstantiated claims for the combined molecule.

Introduction to this compound

This compound is an ester of salicylic (B10762653) acid and a silanediol, primarily utilized in the cosmetics industry as a skin conditioning agent and emollient.[1][2] It is purported to possess anti-inflammatory, keratolytic, and skin-conditioning properties, contributing to improved skin texture and tone.[3] Notably, some commercial sources claim that this compound can improve and promote communication between keratinocytes and fibroblasts, thereby activating cellular functions and offering soothing effects.[4] However, these claims are not yet substantiated by rigorous, peer-reviewed experimental studies.

An in-vitro metabolism study using human liver S9 fractions included this compound as a control substance and noted that it is not expected to metabolize into salicylic acid.[5] This suggests its biological activity may be distinct from that of traditional salicylates and warrants investigation as a unique chemical entity.

The Salicylate Moiety: A Potent Modulator of Cellular Signaling

The salicylate moiety is a well-known pharmacophore with potent anti-inflammatory effects.[6][7] Its mechanisms of action are multifaceted and extend beyond the classical inhibition of cyclooxygenase (COX) enzymes.[8] Salicylates are known to directly influence key signaling pathways that are central to intercellular communication, particularly in the context of inflammation and cellular metabolism.

Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[12][13] Salicylates have been shown to inhibit NF-κB activation, representing a key mechanism for their anti-inflammatory effects.[7][9][14]

Activation of the AMP-Activated Protein Kinase (AMPK) Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[15] Salicylate is a direct, allosteric activator of AMPK.[16] This activation is independent of changes in the cellular AMP:ATP ratio.[15] AMPK activation by salicylate has pleiotropic effects, including the modulation of lipid metabolism and the inhibition of anabolic pathways, which can indirectly influence inflammatory processes and cell behavior, such as keratinocyte migration.[15][17][18]

Quantitative Data on Salicylate Activity

The following table summarizes quantitative data from an in vitro study on the effects of salicylate on mouse keratinocytes and fibroblasts.

| Parameter | Cell Type | Treatment | Concentration | Result | Citation |

| AMPK Activation | Keratinocytes & Fibroblasts | Salicylate | > 1 mM | Significant increase in AMPK phosphorylation | [18] |

| Cell Proliferation | Keratinocytes | Salicylate | > 1 mM | Significant reduction in proliferation | [18] |

| Cell Migration | Fibroblasts | Salicylate | Not specified | No effect on migratory capacity | [18] |

Experimental Protocol: NF-κB p65 Translocation Assay

This protocol provides a generalized workflow for measuring the nuclear translocation of the NF-κB p65 subunit, a key indicator of NF-κB activation, using high-content imaging.

-

Cell Culture and Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., salicylate) and a known inhibitor (positive control) in serum-free medium.

-

Pre-incubate cells with the compounds for a defined period (e.g., 1 hour).

-

-

Stimulation:

-

Fixation and Permeabilization:

-

Fix the cells by adding 4% formaldehyde (B43269) in PBS and incubating for 15-20 minutes at room temperature.[19]

-

Wash the cells three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10-15 minutes.[19]

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[19][20]

-

Wash three times with wash buffer (e.g., 0.01% Tween-20 in PBS).[19]

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and a nuclear counterstain (e.g., DAPI or Hoechst) for 1 hour, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify the nuclear and cytoplasmic compartments based on the counterstain.

-

Quantify the fluorescence intensity of the p65 antibody stain in both compartments for each cell.

-

The primary readout is the ratio of nuclear to cytoplasmic fluorescence intensity, which reflects the degree of NF-κB translocation.[19]

-

The Silanol Moiety: Impact on the Dermal Extracellular Matrix

Organic silicon, in the form of silanols, is essential for the stabilization and maintenance of skin structures.[21] It is believed to interact with extracellular matrix (ECM) components like proteins and glycosaminoglycans.[21] Studies on silanol-containing formulations have demonstrated a direct impact on fibroblast activity, which is critical for skin homeostasis and repair.

Stimulation of Fibroblast Gene Expression

Fibroblasts are the primary cell type responsible for synthesizing ECM components, including collagen and elastin, which provide the skin with its tensile strength and elasticity.[22] In vitro studies have shown that organic silicon can stimulate fibroblasts to increase the gene expression of key ECM molecules. One study on a medical device containing monomethylsilanol mannuronate (a silanol derivative) found a significant upregulation in the expression of genes for Collagen Type I, Elastin, and Hyaluronan Synthase 2 (HAS2).[21][23] HAS2 is the enzyme responsible for producing high molecular weight hyaluronic acid, a key molecule for skin hydration.[23]

Quantitative Data on Silanol Activity